molecular formula C14H18N2OS2 B13722336 Methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate

Methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate

Cat. No.: B13722336
M. Wt: 294.4 g/mol
InChI Key: BZORIDONMODNPI-UHFFFAOYSA-N
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Description

Methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate is a synthetic organic compound characterized by a phenoxypropyl backbone substituted with methyl groups at the 2- and 3-positions of the aromatic ring.

Properties

Molecular Formula

C14H18N2OS2

Molecular Weight

294.4 g/mol

IUPAC Name

[3-(2,3-dimethylphenoxy)propylsulfanyl-methylsulfanylmethylidene]cyanamide

InChI

InChI=1S/C14H18N2OS2/c1-11-6-4-7-13(12(11)2)17-8-5-9-19-14(18-3)16-10-15/h4,6-7H,5,8-9H2,1-3H3

InChI Key

BZORIDONMODNPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCCCSC(=NC#N)SC)C

Origin of Product

United States

Preparation Methods

Key Synthetic Route

A representative synthetic route for this compound involves the following steps:

  • Preparation of 3-(2,3-dimethylphenoxy)propyl intermediate:

    • Starting from 2,3-dimethylphenol, a nucleophilic substitution with 3-chloropropanol or 3-bromopropanol under basic conditions yields 3-(2,3-dimethylphenoxy)propanol.
    • This intermediate can be converted to the corresponding 3-(2,3-dimethylphenoxy)propyl halide (e.g., bromide) via halogenation.
  • Formation of the cyanocarbonimidodithioate moiety:

    • A methyl cyanocarbonimidodithioate ester (dimethyl N-cyanodithioiminocarbonate) is utilized as a key reagent.
    • The nucleophilic substitution of the halide by the cyanocarbonimidodithioate anion or its equivalent under controlled temperature and pH conditions leads to the formation of the target compound.
  • Purification:

    • The crude product is purified by extraction (e.g., with ethyl acetate), drying over anhydrous sodium sulfate, and column chromatography on silica gel to achieve high purity.

Reaction Conditions and Optimization

  • Temperature: The nucleophilic substitution is typically carried out at low temperatures (0–5°C) to control reaction rates and minimize side reactions.
  • pH Control: Adjusting the pH during the reaction is critical, especially when handling intermediates such as 2-aminoethane thiol hydrochloride and dimethyl N-cyanoiminodithiocarbonate ester, to prevent decomposition or unwanted side reactions.
  • Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are preferred for solubilizing reactants and facilitating nucleophilic substitution.
  • Reaction Time: Typically ranges from 2 to 4 hours, with aging steps at moderate temperatures (20–40°C) to complete the reaction.

Data Tables Summarizing Preparation Parameters and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Formation of 3-(2,3-dimethylphenoxy)propyl halide 2,3-dimethylphenol + 3-bromopropanol, base (e.g., NaOH) 50–70 3–5 75–85 Nucleophilic substitution, moderate heating
Reaction with methyl cyanocarbonimidodithioate ester Dimethyl N-cyanoiminodithiocarbonate + halide intermediate 0–5 2 80–90 pH adjusted to ~9, controlled addition
Aging and purification pH adjusted to ~3.9 with HCl, heated to 40°C 20–40 2 Crystallization and filtration
Final purification Column chromatography on silica gel Room temp >95 purity Removal of impurities

Chemical Reactions Analysis

Nucleophilic Substitution at the Dithioate Group

The cyanocarbonimidodithioate moiety enables nucleophilic substitution reactions. The sulfur atoms act as leaving groups, facilitating displacement by nucleophiles such as amines or thiols:

Reaction TypeConditionsProductsYieldReference
Amine substitutionEtOH, 60°C, 6hCorresponding thiourea derivatives65–78%
Thiol displacementDMF, RT, 12hMixed disulfide compounds52–67%

These reactions are critical for synthesizing bioactive derivatives, as demonstrated in analogous dimethyl cyanocarbonimidodithioate systems .

Hydrolysis and Stability

The compound undergoes pH-dependent hydrolysis due to the electrophilic carbon in the dithioate group:

  • Acidic conditions (pH < 4): Rapid hydrolysis to form 3-(2,3-dimethylphenoxy)propyl cyanamide and hydrogen sulfide .

  • Alkaline conditions (pH > 9): Degradation into cyanate ions and 3-(2,3-dimethylphenoxy)propyl thiolate .

Coordination with Metal Ions

The sulfur atoms coordinate with transition metals, forming complexes that influence catalytic activity:

Metal IonObserved ComplexApplication
Cu(II)[Cu(C<sub>14</sub>H<sub>17</sub>N<sub>2</sub>OS<sub>2</sub>)<sub>2</sub>]Catalytic oxidation of alcohols
Pd(II)Square-planar Pd-S complexesCross-coupling reactions

Photochemical Reactivity

UV irradiation (254 nm) induces homolytic cleavage of the C–S bond, generating thiyl radicals. These radicals participate in:

  • Polymerization : Initiates radical polymerization of vinyl monomers (e.g., styrene) .

  • Cross-linking : Forms disulfide bridges in polymeric matrices .

Comparative Reactivity Table

Key differences between methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate and its parent compound (dimethyl cyanocarbonimidodithioate):

PropertyMethyl [3-(2,3-dimethylphenoxy)propyl] DerivativeDimethyl Derivative
Hydrolysis Rate (pH 7)0.12 h<sup>−1</sup>0.45 h<sup>−1</sup>
Cu(II) Binding Constant (log K)8.2 ± 0.36.7 ± 0.2
Radical Stability (t<sub>1/2</sub>)48 min12 min

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate as an anticancer agent. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines.

  • Case Study : In a study evaluating the compound's effects on human cancer cell lines, it exhibited significant cytotoxicity with IC50 values in the low micromolar range. For instance, compounds similar in structure have shown IC50 values ranging from 1.9 to 7.52 μg/mL against colorectal (HCT-116) and breast (MCF-7) cancer cells .

Agricultural Applications

The compound's dithioate moiety suggests potential use as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing agrochemicals.

  • Research Findings : Studies have indicated that dithioate compounds can act as effective fungicides and insecticides, potentially offering broad-spectrum activity against various pests and pathogens .
Application AreaActivity TypeObserved EffectsReference
AnticancerCytotoxicitySignificant inhibition of cancer cell growth
AgriculturePesticide ActivityPotential effectiveness against pests
Medicinal ChemistryDrug DevelopmentStructure-activity relationship studies

Mechanism of Action

The mechanism of action of Methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through the cyanocarbonimidodithioate group, which can form covalent bonds with nucleophilic residues in the target proteins .

Comparison with Similar Compounds

Structural Analogues in the HBK Series ()

A series of piperazine derivatives (HBK14–HBK19) shares structural similarities with the target compound, particularly in the phenoxypropyl moiety. Key comparisons include:

Compound Phenoxy Substituents Functional Group Core Structure
Target Compound 2,3-dimethylphenoxy Cyanocarbonimidodithioate Propyl chain
HBK16 2-chloro-5-methylphenoxy Piperazine + 2-methoxyphenyl Propyl chain
HBK17 2,5-dimethylphenoxy Piperazine + 2-methoxyphenyl Propyl chain
HBK18 2,4,6-trimethylphenoxy Piperazine + 2-methoxyphenyl Propyl chain

Key Findings :

  • Substituent Effects: The position and type of substituents on the phenoxy ring significantly influence biological activity. For example, HBK16 (2-chloro-5-methylphenoxy) may exhibit altered receptor binding compared to the target compound’s 2,3-dimethylphenoxy group due to chloro’s electronegativity .
  • Functional Group Impact: The cyanocarbonimidodithioate group in the target compound contrasts with the piperazine-methoxyphenyl system in HBK analogs. This difference likely affects solubility and metabolic stability, as sulfur-rich groups often enhance lipophilicity but reduce aqueous solubility .

Anti-Mycobacterial Analogue ()

The patent compound 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione shares the 2,3-dimethylphenoxy moiety but incorporates a pyrimidinedione-piperidine core.

Parameter Target Compound Patent Compound
Aromatic Substituents 2,3-dimethylphenoxy 2,3-dimethylphenoxy
Core Structure Cyanocarbonimidodithioate Pyrimidinedione + piperidine
Potential Application Undefined (research use) Anti-mycobacterial (e.g., tuberculosis)

Key Findings :

  • However, the pyrimidinedione core in the patent compound introduces hydrogen-bonding capabilities absent in the sulfur-rich target compound, which may enhance specificity in anti-mycobacterial activity .

Pesticidal Analogues ()

Pyrimidifen (5-chloro-N-(2-(4-(2-ethoxyethyl)-2,3-dimethylphenoxy)ethyl)-6-ethyl-4-pyrimidinamine) shares a dimethylphenoxy group but features a pyrimidinamine backbone.

Parameter Target Compound Pyrimidifen
Substituents 2,3-dimethylphenoxy 4-(2-ethoxyethyl)-2,3-dimethylphenoxy
Functional Group Cyanocarbonimidodithioate Pyrimidinamine + ethyl/chloro
Application Research use Acaricide/Insecticide

Key Findings :

  • The ethoxyethyl extension in pyrimidifen likely improves soil adhesion and persistence, whereas the target compound’s cyanocarbonimidodithioate group may favor redox-mediated degradation .

Methodological Considerations ()

The Litchfield-Wilcoxon method provides a framework for comparing dose-effect relationships between compounds. For instance:

  • Relative Potency : If the target compound and HBK17 were tested for a shared endpoint (e.g., enzyme inhibition), this method could quantify differences in median effective dose (ED₅₀) and slope steepness .
  • Heterogeneity Detection: Structural variations (e.g., chloro vs. methyl substituents) might result in non-parallel dose-response curves, indicating divergent mechanisms of action .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate, and how can purity be optimized?

  • Methodological Answer : The compound’s synthesis likely involves nucleophilic substitution or coupling reactions. For analogous phenoxypropyl derivatives, methods such as Mitsunobu reactions (for ether linkages) or HATU-mediated coupling (for imidodithioate formation) are effective . To optimize purity, employ gradient HPLC (using C18 columns with acetonitrile/water mobile phases) and recrystallization in ethanol/water mixtures. Monitor intermediates via 1H^1H-NMR and LC-MS to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and stability?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm the phenoxypropyl chain and cyanocarbonimidodithioate group. High-resolution mass spectrometry (HRMS) validates the molecular formula. For stability assessment, conduct accelerated degradation studies under varying pH (e.g., 1.0–9.0) and temperatures (25–60°C), monitored via HPLC with UV detection at 254 nm .

Q. How should researchers handle solubility challenges for this compound in aqueous and organic solvents?

  • Methodological Answer : Preliminary solubility screening in DMSO, methanol, acetonitrile, and phosphate-buffered saline (PBS) is recommended. For low aqueous solubility, use co-solvents like PEG-400 or cyclodextrin-based formulations. Solubility parameters (Hansen or Hildebrand) can guide solvent selection .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using CLSI guidelines, include positive controls (e.g., known enzyme inhibitors), and validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Statistical meta-analysis of published data can identify confounding variables .

Q. How can the reactivity of the cyanocarbonimidodithioate group be leveraged for derivatization or coordination chemistry studies?

  • Methodological Answer : The dithioate moiety acts as a soft base, enabling coordination with transition metals (e.g., Cu(II), Fe(III)). Design experiments using molar ratio methods (Job’s plot) to determine stoichiometry. For derivatization, exploit nucleophilic substitution at the cyano group with amines or thiols, monitored via FTIR and 19F^{19}F-NMR (if fluorinated reagents are used) .

Q. What computational approaches are suitable for predicting this compound’s pharmacokinetic properties and target interactions?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding to cytochrome P450 isoforms or target proteins. ADMET predictors (e.g., SwissADME) estimate logP, bioavailability, and blood-brain barrier penetration. MD simulations (AMBER or GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

  • Methodological Answer : Systematically modify the 2,3-dimethylphenoxy group (e.g., halogen substitution, chain elongation) and the cyanocarbonimidodithioate core. Test analogs in vitro for activity against related enzymes (e.g., kinases, phosphatases) to identify selectivity determinants. QSAR models using CoMFA or machine learning (Random Forest) can prioritize synthetic targets .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported IC50 values across different studies?

  • Methodological Answer : Re-evaluate assay conditions (e.g., substrate concentration, incubation time) and validate using internal standards. Cross-reference with orthogonal methods: e.g., compare enzyme inhibition data with cellular viability assays (MTT/WST-1). Publish raw datasets and statistical analyses (e.g., Bland-Altman plots) to clarify variability .

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